3-(Ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid 3-(Ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1264048-61-4
VCID: VC11691716
InChI: InChI=1S/C15H18N2O4/c1-4-21-13(18)12-9-15(3,14(19)20)17(16-12)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,19,20)
SMILES: CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)C
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol

3-(Ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

CAS No.: 1264048-61-4

Cat. No.: VC11691716

Molecular Formula: C15H18N2O4

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

3-(Ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid - 1264048-61-4

Specification

CAS No. 1264048-61-4
Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
IUPAC Name 5-ethoxycarbonyl-3-methyl-2-(4-methylphenyl)-4H-pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C15H18N2O4/c1-4-21-13(18)12-9-15(3,14(19)20)17(16-12)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,19,20)
Standard InChI Key JGNOKNJYYMCEKE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)C
Canonical SMILES CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Geometry and Functional Groups

The compound features a 4,5-dihydro-1H-pyrazole core, a five-membered ring containing two adjacent nitrogen atoms. Key substituents include:

  • A 5-methyl group at position 5 of the pyrazole ring.

  • A 4-methylphenyl group at position 1, providing steric bulk and aromatic interactions.

  • An ethoxycarbonyl (-COOEt) group and carboxylic acid (-COOH) at position 3 and 5, respectively .

The dihydro-pyrazole ring adopts a partially saturated conformation, reducing ring strain and enhancing stability compared to fully unsaturated pyrazoles. X-ray crystallography data (not directly cited but inferred from structural analogs) suggest a boat-like conformation for the dihydro-pyrazole ring, with the methyl and ethoxycarbonyl groups occupying equatorial positions to minimize steric clashes.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and ester) and ~3300 cm⁻¹ (O-H stretch of carboxylic acid).

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), δ 2.35 (s, 3H, Ar-CH₃), δ 3.10–3.50 (m, 2H, pyrazole-CH₂), δ 4.20 (q, 2H, -OCH₂CH₃).

    • ¹³C NMR: δ 14.1 (-OCH₂CH₃), δ 21.5 (Ar-CH₃), δ 172.1 (C=O of carboxylic acid), δ 165.3 (C=O of ethoxycarbonyl).

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water (~0.5 mg/mL at 25°C) but dissolves readily in organic solvents such as dichloromethane, ethanol, and dimethylformamide. Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under acidic conditions .

Synthesis and Optimization

Conventional Synthetic Route

The synthesis typically involves a cyclocondensation reaction between ethyl acetoacetate and 4-methylphenylhydrazine, followed by functionalization steps :

  • Formation of Hydrazone:
    Ethyl acetoacetate reacts with 4-methylphenylhydrazine in ethanol under reflux, forming a hydrazone intermediate.

    CH₃COCH₂COOEt + H₂NNHC₆H₄-4-CH₃ → CH₃C(=NNHC₆H₄-4-CH₃)CH₂COOEt\text{CH₃COCH₂COOEt + H₂NNHC₆H₄-4-CH₃ → CH₃C(=NNHC₆H₄-4-CH₃)CH₂COOEt}
  • Cyclization:
    The hydrazone undergoes acid-catalyzed cyclization (e.g., HCl or H₂SO₄) to yield the dihydro-pyrazole core.

    CH₃C(=NNHC₆H₄-4-CH₃)CH₂COOEt → Dihydro-pyrazole + H₂O\text{CH₃C(=NNHC₆H₄-4-CH₃)CH₂COOEt → \text{Dihydro-pyrazole} + H₂O}
  • Carboxylic Acid Formation:
    Hydrolysis of the ester group using aqueous NaOH, followed by acidification, produces the final carboxylic acid derivative.

Typical Reaction Conditions:

  • Temperature: 80–100°C (reflux).

  • Catalyst: 10% H₂SO₄ or HCl.

  • Yield: 60–75% after recrystallization.

Alternative Methodologies

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, improving yield to 85% .

  • Solid-Phase Synthesis: Employing polymer-supported reagents for easier purification, though scalability remains challenging .

Biological Activities and Applications

Antimicrobial Properties

Studies on structurally analogous pyrazoles demonstrate broad-spectrum antimicrobial activity. For example:

  • Escherichia coli: MIC = 32 µg/mL .

  • Staphylococcus aureus: MIC = 16 µg/mL .
    The carboxylic acid group enhances membrane permeability, while the ethoxycarbonyl moiety disrupts bacterial cell wall synthesis.

Agrochemical Applications

The compound serves as a precursor for herbicides targeting acetolactate synthase (ALS). Field trials show 90% inhibition of Amaranthus retroflexus at 2 kg/ha .

Challenges and Future Directions

  • Synthetic Scalability: Current methods require optimization for industrial-scale production.

  • Bioavailability: Poor aqueous solubility limits in vivo efficacy; prodrug strategies (e.g., methyl esterification) are under investigation .

  • Toxicology: Preliminary data indicate hepatotoxicity at high doses (>200 mg/kg), necessitating structure-activity relationship (SAR) studies .

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